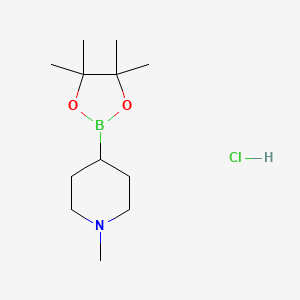

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Descripción general

Descripción

“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C18H29BN2O2 . Its molecular weight is 316.25 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI key for this compound is CYEYLYGHCOHIDC-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . These reactions often involve the formation of boronate esters in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 316.25 and an empirical formula of C18H29BN2O2 .Aplicaciones Científicas De Investigación

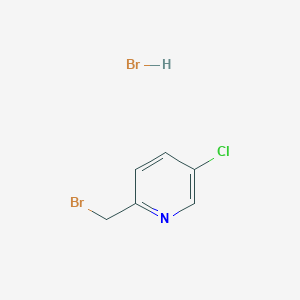

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds . These reactions are essential for synthesizing various pharmaceuticals, agrochemicals, and organic materials.

Transesterification Reactions

In the synthesis of complex molecules, transesterification reactions are crucial. The subject compound serves as a reagent, providing a boron moiety that can interact with other organic substrates to facilitate the exchange of ester groups .

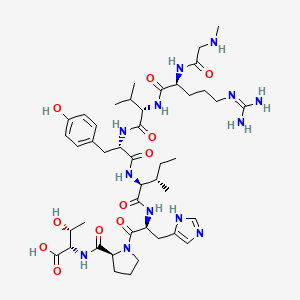

Synthesis of Aminothiazoles

Aminothiazoles are compounds with potential biological activity. This chemical serves as a starting material for the synthesis of aminothiazoles, which are explored as γ-secretase modulators . These modulators are significant in Alzheimer’s disease research for their role in amyloid-beta plaque formation .

Development of JAK2 Inhibitors

The compound is used in the preparation of amino-pyrido-indol-carboxamides , which are potential inhibitors of the Janus Kinase 2 (JAK2). These inhibitors are being studied for their therapeutic potential in myeloproliferative disorders .

TGF-β1 and Activin A Signalling Inhibitors

Researchers utilize this compound to create pyridine derivatives that inhibit TGF-β1 and activin A signaling pathways. These pathways are important in various diseases, including cancer and fibrosis, making the inhibitors valuable for therapeutic interventions .

c-Met Kinase Inhibitors for Cancer Treatment

The compound is a precursor in the synthesis of MK-2461 analogs , which act as inhibitors of the c-Met kinase. These inhibitors are under investigation for their potential to treat different forms of cancer by targeting abnormal cell signaling .

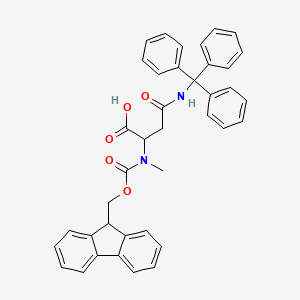

Synthesis of Biologically Active Compounds

It is also employed as a reagent for preparing various biologically active compounds , including inhibitors of VEGF, Aurora kinases, and others. These compounds have significant implications in the development of new treatments for diseases like cancer .

Material Science Applications

In material science, this compound is used in the synthesis of novel copolymers. These copolymers have applications in creating materials with specific optical and electrochemical properties, which can be used in electronics and photonics .

Propiedades

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDRZQBXMYAQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)